molecular formula C23H22N4O3S B3011252 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide CAS No. 946274-08-4

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide

Cat. No.: B3011252
CAS No.: 946274-08-4
M. Wt: 434.51
InChI Key: VLWJGVXHRABOIP-UHFFFAOYSA-N
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Description

N-(4-((6-Ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide is a pyrimidine-based sulfonamide derivative characterized by a fused pyrimidine core substituted with ethoxy and methyl groups, linked via an amino-phenyl bridge to a naphthalene sulfonamide moiety. This structure confers unique physicochemical properties, including moderate hydrophobicity (logP ~3.8) and a molecular weight of 487.56 g/mol. Its design leverages the pyrimidine scaffold’s role in kinase inhibition and the sulfonamide group’s propensity for hydrogen bonding, making it a candidate for targeting enzymes like carbonic anhydrases or tyrosine kinases.

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c1-3-30-23-15-22(24-16(2)25-23)26-19-9-11-20(12-10-19)27-31(28,29)21-13-8-17-6-4-5-7-18(17)14-21/h4-15,27H,3H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWJGVXHRABOIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Cellular Effects

The cellular effects of N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)naphthalene-2-sulfonamide are also not well-documented. It is suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available.

Comparison with Similar Compounds

Structural Analogues from Pyrimidine Derivatives ()

Key pyrimidine-based analogues (Fig. 21A–E in ) share core features but differ in substituents and linker groups:

Compound ID Core Structure Key Substituents Functional Groups Potential Target
Target Pyrimidine 6-ethoxy, 2-methyl Sulfonamide Kinases/Carbonic Anhydrases
Fig. 21A Pyrimidin-2(1H)-one 4-amino, 5-(2-methoxyphenyl) Amide Anticancer agents
Fig. 21B Pyrimidine 4-(1-cyclopropyl-indol-3-yl) Acrylamide EGFR inhibitors
Fig. 21C Pyrimidine 4-bromophenyl, 6-indol-3-yl Amine Antifungal agents
Fig. 21D Pyrimidine Methylthio, substituted piperazine Acrylamide Kinase inhibitors
Fig. 21E Pyrimidine 5-chloro, 2-methoxy Cyano-acrylamide Apoptosis inducers

Key Observations :

  • Sulfonamide vs. Acrylamide/Amide: The target’s sulfonamide group enhances hydrogen-bonding capacity compared to acrylamide derivatives (Fig.
  • Ethoxy vs. Methoxy Substituents : The 6-ethoxy group in the target may increase metabolic stability relative to methoxy-containing analogues (Fig. 21A, E), as ethoxy groups resist demethylation.
  • Naphthalene vs. Indole/Bromophenyl : The naphthalene sulfonamide moiety offers π-π stacking interactions distinct from indole or bromophenyl groups in Fig. 21B–C, which prioritize hydrophobic or halogen bonding.

Crystallographic and Conformational Comparisons ()

The compound in , 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol, adopts a V-shaped conformation with dihedral angles of 78.11° between benzene rings. By contrast, the target compound’s pyrimidine-naphthalene linkage likely imposes a planar or near-planar geometry, reducing steric hindrance. The absence of intramolecular hydrogen bonding in the target (unlike the O–H···N bonds in ) suggests differences in solubility and crystal packing.

Sulfonamide Derivatives in Pharmaceutical Context ()

lists sulfonamide variants with diverse substituents:

  • N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide: Features a quinoline core with chloro-fluoro substitution, contrasting with the target’s pyrimidine-naphthalene system.
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide : Shares a pyrimidine-sulfonamide backbone but includes a formyl and isopropyl group, which may reduce metabolic stability compared to the target’s ethoxy-methyl combination.

Activity Trends :

  • Electron-Withdrawing Groups : Fluoro or chloro substituents () enhance target binding but may increase toxicity.
  • Methyl vs. Isopropyl : The target’s 2-methyl group on pyrimidine likely improves steric accessibility relative to bulkier isopropyl groups in compounds.

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